molecular formula C26H52NO6P B115964 N-octanoylsphingosine 1-phosphate CAS No. 158983-53-0

N-octanoylsphingosine 1-phosphate

Cat. No. B115964
M. Wt: 505.7 g/mol
InChI Key: VSSNYUXSRXINIP-WRBRXSDHSA-N
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Description

N-octanoylsphingosine 1-phosphate is an N-acylsphingosine 1-phosphate in which the N-acyl group is specified as octanoyl . It is functionally related to an octanoic acid . It is a conjugate acid of a N-octanoylsphingosine 1-phosphate (2-) .


Molecular Structure Analysis

The molecular formula of N-octanoylsphingosine 1-phosphate is C26H52NO6P . The IUPAC name is [(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate . The molecular weight is 505.7 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-octanoylsphingosine 1-phosphate include a molecular weight of 505.7 g/mol, a computed XLogP3-AA of 7.4, and a hydrogen bond donor count of 4 .

Scientific Research Applications

DNA Synthesis and Cell Division Modulation

N-Octanoylsphingosine 1-phosphate (C8-Ceramide-1-phosphate) has been studied for its role in stimulating DNA synthesis and cell division. In Rat-1 fibroblasts, C8-Ceramide-1-phosphates at concentrations of 1-10 µM promoted these processes. This activity was observed to be antagonized by cell-permeable ceramides (Gomez-Muñoz et al., 1995).

Sphingosine 1-Phosphate Receptor Antagonism

Sphingosine 1-phosphate (S1P) is a phospholipid involved in a variety of signaling cascades. N-Octanoylsphingosine 1-phosphate is related to S1P receptor antagonists that have potential as therapeutic agents. The modulation of S1P receptors has implications in immune cell trafficking, vascular barrier integrity, angiogenesis, and heart rate regulation (Kennedy et al., 2008).

Immune Cell Regulation and Cardiovascular Effects

The impact of S1P receptor agonists, including N-Octanoylsphingosine 1-phosphate analogs, on immune cell regulation and cardiovascular functions in rodents has been explored. These findings are essential for understanding the effects of S1P receptor activation on lymphocyte recirculation and cardiovascular regulation (Forrest et al., 2004).

Inhibition of Sphingosine-1-Phosphate Lyase in Autoimmune Disorders

Research on S1P lyase, a critical enzyme in the sphingosine signaling pathway, has suggested its inhibition as a therapeutic strategy for autoimmune disorders. The role of S1P in modulating lymphocyte trafficking and preventing autoimmune disease development has been a focus area (Bagdanoff et al., 2009).

Cell Motility and Tumor Cell Invasiveness

Sphingosine 1-phosphate, including N-Octanoylsphingosine 1-phosphate, has been identified as a regulator of cell motility and tumor cell invasiveness. Its inhibitory effects on chemoinvasion of tumor cells and other types of cells have been demonstrated, highlighting its potential role in cancer research and therapy (Sadahira et al., 1992).

S1P Receptor Modulators in Drug Discovery

The discovery of S1P receptors and their modulators has opened new avenues in drug discovery, especially for autoimmune and inflammatory disorders. N-Octanoylsphingosine 1-phosphate analogs have been part of this research, exploring their potential in various disease conditions (Park & Im, 2017).

Persistent Signaling by FTY720-Phosphate

The persistent signaling induced by FTY720-phosphate, a phosphorylated form of S1P receptor agonist, is mediated by internalized S1P1 receptors. Studies in this area provide insights into the prolonged effects of S1P receptor activation, which is relevant to understanding the actions of N-Octanoylsphingosine 1-phosphate and related compounds (Mullershausen et al., 2009).

Neuroprotective Effects in Ischemic Stroke

Research on the neuroprotective effects of S1P receptor activation by FTY720 and its analogs, like N-Octanoylsphingosine 1-phosphate, has shown promising results in reducing neuronal death after transient ischemic strokes (Hasegawa et al., 2010).

Future Directions

Sphingosine 1-phosphate signaling is an emerging therapeutic target for treating various diseases, including chronic kidney disease . The development of new therapeutic compounds that modulate S1P receptor signaling is a pharmacological goal of high interest .

Relevant Papers

  • "Short-chain ceramide-1-phosphates are novel stimulators of DNA synthesis and cell division" .
  • "Sphingosine 1-Phosphate Receptor Modulators for Multiple Sclerosis" .
  • "Structural insights into sphingosine-1-phosphate receptor" .

properties

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32)/b21-19+/t24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSNYUXSRXINIP-WRBRXSDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-octanoylsphingosine 1-phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-octanoylsphingosine 1-phosphate
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N-octanoylsphingosine 1-phosphate
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N-octanoylsphingosine 1-phosphate
Reactant of Route 4
N-octanoylsphingosine 1-phosphate
Reactant of Route 5
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Reactant of Route 6
N-octanoylsphingosine 1-phosphate

Citations

For This Compound
7
Citations
A Gomez-Munoz, PA Duffy, A Martin, L O'Brien… - Molecular …, 1995 - ASPET
… C2- and C8-Ceramide-1-phosphates (N-acetylsphingosine-1-phosphate and N-octanoylsphingosine-1-phosphate, respectively) at 1-10 microM stimulated DNA synthesis and cell …
Number of citations: 203 molpharm.aspetjournals.org
N Ancellin, T Hla - Journal of Biological Chemistry, 1999 - ASBMB
… , SPP, sphingosylphosphorylcholine (SPC), sphingomyelin,N-acetylsphingosine (C2), N-hexanoylsphingosine (C6), N-palmitoylsphingosine (C16),N-octanoylsphingosine 1-phosphate (…
Number of citations: 293 www.jbc.org
P Gangoiti, MH Granado, SW Wang, JY Kong… - Cellular signalling, 2008 - Elsevier
… We demonstrated that synthetic short-chain C 2 -C1P (N-acetylsphingosine 1-phosphate) and C 8 -C1P (N-octanoylsphingosine 1-phosphate) stimulated DNA synthesis and cell …
Number of citations: 158 www.sciencedirect.com
N Presa, A Gomez-Larrauri… - … et Biophysica Acta (BBA …, 2020 - Elsevier
… The bioactivity of C1P was first demonstrated using short chain C1P analogs (N-acetylsphingosine-1-phosphate, or C2-C1P, and N-octanoylsphingosine-1-phosphate, or C8-C1P). …
Number of citations: 55 www.sciencedirect.com
G Rile, Y Yatomi, T Takafuta, Y Ozaki - Acta haematologica, 2003 - karger.com
In this study, we examined the metabolism of [3 H] N-hexanoylsphingosine [C 6-ceramide (Cer)] in neutrophils, erythrocytes, platelets and mononuclear cells.[3 H] C 6-Cer, exogenously …
Number of citations: 44 karger.com
C Mathes, A Fleig, R Penner - Journal of Biological Chemistry, 1998 - ASBMB
… N-Acetylsphingosine (C 2 -ceramide), N-octanoylsphingosine (C 8 -ceramide), N-octanoylsphingosine 1-phosphate (ceramide 1-phosphate), sphingosine 1-phosphate, phospholipase …
Number of citations: 139 www.jbc.org
NJ Pyne, GJ Tigyi - Progress in Lipid Research, 2016 - Elsevier
… in collaboration with Gomez-Muñoz and Brindley demonstrated that C2- and C8-Ceramide-1-phosphates (N-acetylsphingosine-1-phosphate and N-octanoylsphingosine-1-phosphate, …
Number of citations: 7 www.sciencedirect.com

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